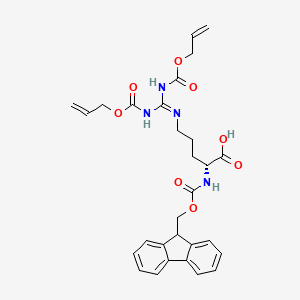

Fmoc-D-Arg(Aloc)2-OH

Description

Contextual Role of Protected Amino Acid Derivatives in Advanced Organic Synthesis

In the intricate process of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the constituent amino acids are polyfunctional molecules. csic.es They possess at least two reactive sites: the α-amino group and the α-carboxyl group. Furthermore, many amino acids have reactive side chains. To build a peptide in a specific, controlled sequence, it is imperative to temporarily mask these reactive sites to prevent undesirable side reactions, such as polymerization or branching. organic-chemistry.orgresearchgate.netpeptide.com This is achieved through the use of "protecting groups." organic-chemistry.org

A protecting group is a chemical moiety that is reversibly attached to a functional group to decrease its reactivity. organic-chemistry.org In peptide synthesis, the α-amino group of an incoming amino acid is protected, typically with a 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. csic.esmasterorganicchemistry.com This allows the amino acid's carboxyl group to be selectively activated and coupled to the free amino group of the growing peptide chain, which is anchored to a solid support. csic.esiris-biotech.de After the coupling reaction, the α-amino protecting group is removed (deprotection) to allow the next protected amino acid to be added. iris-biotech.de

This cycle of coupling and deprotection is the essence of SPPS. csic.es Reactive side chains (like the guanidino group of arginine) also require protection throughout the synthesis. peptide.comchempep.com The key to a successful synthesis is the use of an "orthogonal" protection strategy, where the α-amino protecting group and the side-chain protecting groups can be removed under different chemical conditions. organic-chemistry.orgiris-biotech.de The Fmoc/tBu strategy is a common example; the base-labile Fmoc group is removed at each step, while the acid-labile side-chain protecting groups (like tBu) remain intact until the final cleavage of the completed peptide from the resin. iris-biotech.desemanticscholar.org

Strategic Importance of D-Amino Acids in Peptide and Peptidomimetic Design

While proteins in mammals are almost exclusively composed of L-amino acids, the incorporation of their stereoisomers, D-amino acids, into synthetic peptides is a powerful strategy for therapeutic design. biopharmaspec.comjpt.com Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. biopharmaspec.comlifetein.com Peptide bonds involving D-amino acids are resistant to these enzymes, significantly increasing the peptide's stability and in vivo half-life. biopharmaspec.comlifetein.com

For instance, the substitution of L-amino acids with their D-counterparts at the ends of a peptide can protect it from degradation by exopeptidases. lifetein.com Research on analogs of the antimicrobial peptide oncocin showed that replacing two L-Arg residues with D-Arg increased its bioavailability from 25 minutes to over 8 hours. peptide.com

Beyond enhancing stability, D-amino acids are strategically employed to influence peptide conformation. Their inclusion can induce specific secondary structures, such as β-turns, which are crucial for biological activity. Because many biological receptors are stereospecific, incorporating D-amino acids can alter binding affinity and selectivity, leading to the development of potent and targeted peptide-based drugs or peptidomimetics. jpt.comfrontiersin.org

Positioning of Fmoc-D-Arg(Aloc)2-OH as a Specialized Building Block in Synthetic Methodologies

This compound is a highly specialized amino acid derivative designed for advanced peptide synthesis. Each component of its structure serves a distinct and strategic purpose. The D-configuration of the arginine core provides the inherent advantages of enhanced proteolytic stability and conformational constraint discussed previously. biopharmaspec.com

The molecule's protecting groups exemplify a sophisticated orthogonal strategy. The N-α-Fmoc group is the standard, base-labile protection for Fmoc-based SPPS. The novelty lies in the protection of the arginine side-chain's guanidino group with two allyloxycarbonyl (Aloc) groups. The Aloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage. iris-biotech.de It is selectively removed using palladium-catalyzed reactions, providing a third dimension of orthogonality to the common Fmoc/tBu strategy. iris-biotech.de

This unique combination makes this compound an invaluable tool for complex synthetic schemes. It allows for selective deprotection and modification of the arginine side chain while the peptide remains anchored to the resin and the N-terminus remains protected. This is particularly useful for synthesizing cyclic peptides, branched peptides, or peptides that require site-specific labeling or conjugation on the arginine side chain.

| Property | Value |

| CAS Number | 387824-77-3 |

| Molecular Formula | C29H32N4O8 |

| Molecular Weight | 564.59 g/mol ambeed.com |

| Canonical SMILES | C=CCOC(=O)N=C(NCCCCC@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-N-ω,N-ω'-bis(allyloxycarbonyl)-D-arginine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Boc | tert-Butyloxycarbonyl |

| Aloc | Allyloxycarbonyl |

| tBu | tert-Butyl |

| Z / Cbz | Benzyloxycarbonyl |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

| Tos | Tosyl (p-Toluenesulfonyl) |

| TFA | Trifluoroacetic acid |

| D-Arginine | (2R)-2-Amino-5-(diaminomethylideneamino)pentanoic acid |

| L-Arginine | (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid |

Structure

2D Structure

Properties

CAS No. |

387824-77-3 |

|---|---|

Molecular Formula |

C29H32N4O8 |

Molecular Weight |

564.6 g/mol |

IUPAC Name |

(2R)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m1/s1 |

InChI Key |

RSPFZCDVPTYBLY-XMMPIXPASA-N |

SMILES |

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Isomeric SMILES |

C=CCOC(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Canonical SMILES |

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc D Arg Aloc 2 Oh and Analogous Derivatives

Precursor Synthesis and Functional Group Transformations

The creation of Fmoc-D-Arg(Aloc)2-OH hinges on the strategic application of protecting groups to the alpha-amino and guanidino functionalities of D-arginine.

Mechanistic Considerations for Minimizing Side Reactions During Protection (e.g., δ-lactam formation)

A significant side reaction during the activation and coupling of arginine derivatives is the intramolecular cyclization to form a δ-lactam. nih.govrsc.org This process involves the nucleophilic attack of the δ-guanidino group on the activated α-carboxyl group, leading to the loss of the activated amino acid and the formation of a five-membered ring. researchgate.netrsc.org The propensity for δ-lactam formation is influenced by the choice of protecting group on the guanidino function, the coupling method, and the reaction conditions. nih.govnih.gov For instance, the use of di-Boc protecting groups has been shown to induce more δ-lactam formation compared to other methods. nih.gov Strategies to minimize this side reaction include using a large excess of the arginine derivative during coupling, although this is not always cost-effective. rsc.org Careful selection of coupling reagents and optimization of reaction times and temperatures are crucial to suppress this unwanted pathway. Some studies have shown that certain protecting groups, like the nitro group, can effectively prevent δ-lactam formation. nih.gov

Comparative Analysis of Arginine Protecting Group Strategies

The choice of protecting group for the arginine side chain is critical for the success of a peptide synthesis. Several sulfonyl-based protecting groups have been developed, each with its own set of advantages and disadvantages.

Evaluation of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) and 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr)

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is another widely used sulfonyl-based protecting group for arginine. ub.edursc.org It is more acid-labile than the Mtr group but slightly less labile than Pbf. peptide.com Pmc can be cleaved under moderately acidic conditions, but its removal can lead to the alkylation of tryptophan residues, a significant side reaction that can be mitigated by the use of scavengers. peptide.comthermofisher.com

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an older-generation protecting group that is more acid-stable than both Pmc and Pbf. chempep.comub.edu Its removal requires prolonged treatment with strong acids like TFA, often in the presence of scavengers like thioanisole. peptide.compeptide.compeptide.com The harsh cleavage conditions required for Mtr can be detrimental to sensitive peptides, and its use has largely been superseded by the more labile Pbf and Pmc groups in modern Fmoc-SPPS. thermofisher.compeptide.com

| Protecting Group | Structure | Key Features |

| (Aloc)2 | Two Allyloxycarbonyl groups | Orthogonal to Fmoc and t-butyl groups; removed by palladium catalysis. ug.edu.plgoogle.com |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Standard in Fmoc-SPPS; more acid-labile than Pmc; can be expensive. nih.govpeptide.com |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | More acid-labile than Mtr; can cause tryptophan alkylation. peptide.compeptide.com |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Requires harsh acid cleavage; largely replaced by Pbf and Pmc. peptide.compeptide.com |

Orthogonal Protection with Bis-Boc (Boc)2 for Guanidino Moieties

In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, orthogonality of protecting groups is paramount. altabioscience.compeptide.comiris-biotech.de This principle allows for the selective removal of one type of protecting group while others remain intact. The use of two tert-butyloxycarbonyl (Boc) groups, denoted as (Boc)2, to protect the guanidino function of arginine offers a valuable orthogonal approach. mdpi.comresearchgate.net

The bis-Boc protected arginine derivative, Fmoc-Arg(Boc)2-OH, is a commercially available building block utilized in Fmoc SPPS. chempep.comadvancedchemtech.com The two Boc groups effectively shield the nucleophilic guanidino moiety, preventing its interference during the coupling reactions. A key advantage of the bis-Boc strategy lies in its compatibility with the standard Fmoc deprotection conditions (typically 20% piperidine (B6355638) in DMF), under which the Boc groups are stable. chempep.comnih.gov

The removal of the bis-Boc protecting groups is achieved under acidic conditions, typically with trifluoroacetic acid (TFA). mdpi.comnih.gov For instance, treatment with a solution of TFA and water (95:5) at room temperature for one hour is effective for the deprotection of the guanidino group. mdpi.com This allows for the simultaneous cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups, such as the tert-butyl (tBu) group.

However, the stability of Fmoc-Arg(Boc)2-OH in solution, particularly in the presence of coupling activators, has been a subject of investigation. Studies have shown that while stable for extended periods at room temperature, some degradation can occur at elevated temperatures (45 °C) in the presence of reagents like OxymaPure, though it is generally considered compatible with standard coupling times. nih.gov The steric bulk of the two Boc groups may also necessitate longer coupling times or the use of potent activation reagents like PyBOP® or TBTU to achieve efficient incorporation into the peptide chain. advancedchemtech.com

| Protecting Group Strategy | Protected Arginine Derivative | Deprotection Conditions | Key Features |

|---|---|---|---|

| Bis-Boc Protection | Fmoc-Arg(Boc)2-OH | TFA-H2O (95:5), 1 hour at room temperature mdpi.com | Orthogonal to Fmoc and Aloc groups; requires acidic deprotection. altabioscience.comchempep.com |

Emerging Protecting Groups: 1,2-Dimethylindole-3-sulfonyl (MIS)

The quest for more efficient and milder deprotection conditions has led to the development of novel protecting groups for the arginine side chain. Among these, the 1,2-dimethylindole-3-sulfonyl (MIS) group has emerged as a promising alternative to the commonly used sulfonyl-type protecting groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). nih.govnih.gov

The primary advantage of the MIS group is its enhanced acid lability. nih.govnih.gov This is particularly beneficial in the synthesis of peptides containing multiple arginine residues or acid-sensitive moieties, where prolonged exposure to strong acids can lead to side reactions. nih.gov Research has demonstrated that the MIS group can be completely cleaved from a model peptide with a 1:1 mixture of TFA and dichloromethane (B109758) (DCM) in just 30 minutes, whereas under the same conditions, only 4% of the Pbf-protected peptide was deprotected. nih.gov This feature makes MIS a highly convenient option for accelerating synthesis and improving the purity of the final product. nih.gov

Furthermore, the MIS group has been shown to be compatible with tryptophan-containing peptides, a notable advantage as the indole (B1671886) side chain of tryptophan can be susceptible to modification during acidic cleavage steps. nih.gov The synthesis of the Fmoc-Arg(MIS)-OH building block has also been reported to be efficient. nih.gov

Despite its advantages, a potential drawback of the MIS group is the co-precipitation of the dimethylindole-3-sulfonic acid byproduct with the peptide when water is included in the cleavage cocktail. nih.gov Nevertheless, the MIS group represents a significant advancement in arginine protection, offering a more acid-labile and efficient alternative to established protecting groups.

| Protecting Group | Deprotection Conditions | Cleavage Efficiency (vs. Pbf) | Key Advantages |

|---|---|---|---|

| MIS (1,2-Dimethylindole-3-sulfonyl) | 1:1 TFA/DCM, 30 min nih.gov | Complete cleavage nih.gov | Highly acid-labile, rapid deprotection, compatible with tryptophan. nih.govnih.gov |

| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | 1:1 TFA/DCM, 30 min nih.gov | 4% cleavage nih.gov | Standard, widely used protecting group. mdpi.comnih.gov |

Stereochemical Control and Retention of Configuration in Synthesis

Maintaining the stereochemical integrity of amino acids during peptide synthesis is of utmost importance, as the biological activity of a peptide is intrinsically linked to its three-dimensional structure. researchgate.net The incorporation of D-amino acids, such as D-arginine, is a common strategy to increase the resistance of peptides to enzymatic degradation. Therefore, ensuring the retention of the D-configuration throughout the synthetic process is critical.

Racemization, the conversion of a chiral amino acid into a mixture of its D and L enantiomers, is a potential side reaction during peptide synthesis, particularly during the activation and coupling steps. researchgate.netluxembourg-bio.com The α-proton of the amino acid is susceptible to abstraction under basic conditions, which can lead to epimerization. luxembourg-bio.com For arginine derivatives, the choice of coupling reagents and bases can significantly impact the level of racemization. The use of coupling agents like HATU in combination with additives such as HOBt or HOAt and a hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to effectively minimize racemization of L-arginine to less than 0.5%. researchgate.net

The synthesis of Fmoc-D-amino acid derivatives requires stereoselective methods to ensure high enantiomeric purity from the outset. google.comthieme-connect.com One approach involves the hydrogenation of a chiral precursor, followed by hydrolysis and subsequent protection of the amino group with the Fmoc moiety. google.com For instance, a stereoselective synthesis of D-mesityl alanine (B10760859) has been reported, which can then be converted to its Fmoc-protected form. google.com Similarly, stereoselective methods have been developed for the synthesis of other non-proteinogenic amino acids, which are then transformed into stable Fmoc-activated derivatives ready for incorporation into peptides. thieme-connect.comus.esnih.gov

In the context of this compound, the urethane-based Fmoc protecting group itself helps to suppress racemization during the coupling reaction. nih.gov However, careful selection of coupling conditions, including the choice of activating agents and the base, remains crucial to prevent any loss of stereochemical integrity. The use of milder bases and optimized reaction times can further safeguard the D-configuration of the arginine residue throughout the synthesis.

Protecting Group Orthogonality and Selective Deprotection Strategies in Peptide Constructs

Theoretical Framework of Orthogonal Protecting Group Chemistry

Orthogonal protection is a fundamental strategy in multi-step organic synthesis that employs multiple protecting groups, each of which can be removed by a distinct chemical mechanism. organic-chemistry.orgfiveable.me In the context of solid-phase peptide synthesis (SPPS), an ideal orthogonal system allows for the removal of a specific protecting group at any stage of the synthesis without affecting other protecting groups or the bond linking the peptide to the solid support. ub.edupeptide.com

The most widely adopted approach in modern SPPS is the Fmoc/tBu strategy. csic.esiris-biotech.de This system is considered orthogonal because the Nα-Fmoc group (a temporary protecting group) is cleaved under basic conditions (e.g., with piperidine), while the side-chain protecting groups, typically based on tert-butyl (tBu), are removed under strongly acidic conditions (e.g., with trifluoroacetic acid, TFA) during the final cleavage from the resin. biosynth.comnih.gov This differential lability allows for the iterative deprotection of the N-terminus for chain elongation without disturbing the side-chain protection. nih.gov

The introduction of additional protecting groups that are stable to both basic and acidic cleavage conditions adds further dimensions of orthogonality. wiley-vch.de These "third-dimension" or "super-orthogonal" groups can be removed by alternative mechanisms, such as palladium catalysis, photolysis, or specific chemical reagents, enabling the synthesis of highly complex peptides with features like side-chain cyclization or branching. csic.esgoogle.com

Orthogonality Between Fluorenylmethoxycarbonyl (Fmoc) and Allyloxycarbonyl (Aloc) Systems

The combination of the Fmoc and Aloc protecting groups represents a classic example of a triorthogonal system when used in conjunction with acid-labile side-chain protection. fiveable.megoogle.com The orthogonality stems from their vastly different cleavage conditions:

Fluorenylmethoxycarbonyl (Fmoc): This group is characteristically base-labile. numberanalytics.com It is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govuci.edu The mechanism involves a β-elimination reaction. The Fmoc group is stable to the acidic conditions used for tBu group removal and the neutral, metal-catalyzed conditions used for Aloc group removal. highfine.comub.edu

Allyloxycarbonyl (Aloc): The Aloc group is exceptionally stable under both the basic conditions used for Fmoc removal and the acidic conditions for tBu cleavage. highfine.comthaiscience.info Its removal is achieved through a distinct mechanism: palladium(0)-catalyzed allylic cleavage. wiley-vch.degoogle.com This reaction proceeds under mild, near-neutral conditions, ensuring that Fmoc, tBu, and other acid- or base-sensitive groups remain intact. google.comiris-biotech.de

This mutual exclusivity of deprotection conditions allows chemists to selectively unmask a specific functional group protected by Aloc (such as the arginine side chain in Fmoc-D-Arg(Aloc)₂-OH) while the rest of the peptide, including the Nα-Fmoc group and tBu-protected side chains, remains fully protected. thaiscience.inforsc.org This capability is crucial for on-resin modifications like lactam bridge formation or the attachment of reporter groups. nih.gov

Palladium-Catalyzed Deprotection of Aloc Groups

The selective removal of the Aloc group is a cornerstone of many advanced peptide synthesis strategies. This process relies on a palladium(0)-catalyzed reaction that efficiently transfers the allyl group from the protected amine to a scavenger molecule. wiley-vch.de

The most frequently used catalyst for Aloc deprotection is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] . google.comnih.gov The reaction requires the presence of an allyl group scavenger to irreversibly accept the allyl moiety from the intermediate π-allyl-palladium complex, thereby preventing re-alkylation of the deprotected amine. wiley-vch.de A variety of scavengers and solvent systems have been developed to optimize this reaction, particularly for on-resin applications.

| Catalyst System | Scavenger(s) | Solvent(s) | Typical Conditions | Reference(s) |

| Pd(PPh₃)₄ | Phenylsilane (B129415) (PhSiH₃) | Dichloromethane (B109758) (DCM) | Room temperature, 2 x 20-30 min | uci.edunih.gov |

| Pd(PPh₃)₄ | Morpholine | Tetrahydrofuran (THF) | Room temperature | google.com |

| Pd(PPh₃)₄ | N-Methylaniline, Dimedone | Tetrahydrofuran (THF) | Room temperature | google.com |

| Pd(PPh₃)₄ | N,N'-dimethylbarbituric acid | Dichloromethane (DCM) | Room temperature | google.com |

| Pd(PPh₃)₄ | Borane-amine complexes | Dichloromethane (DCM) | Near-neutral, rapid reaction | rsc.org |

| Pd(PPh₃)₄ | Sodium diethyldithiocarbamate (B1195824) | NMM/AcOH/CHCl₃ | Room temperature, ~3.5 h | nih.gov |

Microwave-assisted deprotection has also been shown to significantly accelerate the process, allowing for complete removal of Aloc groups in minutes at slightly elevated temperatures (e.g., 38°C) under atmospheric conditions, which can be advantageous in automated synthesis. nih.govbiotage.com

A major advantage of palladium-catalyzed Aloc removal is its high degree of compatibility with other protecting groups commonly used in Fmoc-SPPS. thaiscience.infoiris-biotech.de The mild, near-neutral reaction conditions ensure the stability of:

Acid-labile groups: tBu, Boc, Trityl (Trt), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are completely stable. google.comthaiscience.inforesearchgate.net

Base-labile groups: The Nα-Fmoc group is unaffected by the palladium catalyst and scavenger. acs.org

Other orthogonal groups: Groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are removed with hydrazine, are also compatible. acs.orgsigmaaldrich.com

The reaction is also generally compatible with sensitive amino acid residues. However, care must be taken with sulfur-containing residues. While methionine is generally stable, unprotected cysteine can interfere with the palladium catalyst. Therefore, cysteine residues are typically protected with groups like Trt or Acm (acetamidomethyl) during Aloc deprotection. researchgate.net Tryptophan residues, which are sensitive to acid, are stable under these conditions. peptide.com

Performing the selective deprotection of Aloc groups while the peptide remains attached to the solid support is a routine and highly effective procedure. rsc.orgnih.gov The general on-resin methodology involves the following steps:

Swelling the Resin: The peptide-resin is washed and swollen in an appropriate solvent, typically the one used for the deprotection reaction (e.g., DCM or DMF). uci.edu

Deprotection Cocktail: A solution of the palladium catalyst (e.g., Pd(PPh₃)₄) and the allyl scavenger (e.g., phenylsilane) in the reaction solvent is prepared and added to the resin. uci.edunih.gov

Reaction: The mixture is agitated gently for a specified period, ranging from 30 minutes to several hours, sometimes with repeated treatments to ensure complete deprotection. nih.govbiotage.com

Washing: After the reaction, the resin is extensively washed to remove the palladium catalyst, the scavenger, and the cleaved allyl-scavenger adduct. A typical wash sequence might include DCM, a chelating solution (like sodium diethyldithiocarbamate in DMF) to sequester residual palladium, followed by further DMF and DCM washes. nih.gov

This on-resin approach is highly efficient because it leverages the pseudo-dilution effect of the solid support, which can favor intramolecular reactions (like cyclization) over intermolecular side reactions after the protecting group is removed. nih.gov

Advanced Deprotection Schemes for Multi-Orthogonal Strategies

The true power of the Fmoc/Aloc orthogonal pair is realized in multi-dimensional protection schemes for synthesizing complex, non-linear peptides. csic.esmdpi.com By combining Fmoc (base-labile), tBu-based groups (acid-labile), and Aloc (palladium-labile), chemists can achieve regioselective control over multiple reactive sites within a single peptide.

For instance, a "three-dimensional" strategy can be employed to create a side-chain-to-side-chain cyclized peptide:

The linear peptide is assembled using standard Fmoc/tBu SPPS. One amino acid (e.g., Asp or Glu) is incorporated with an allyl ester (OAll) side-chain protection, and another (e.g., Lys or Orn) is incorporated with Aloc side-chain protection.

Once the linear sequence is complete, the N-terminus is protected (e.g., with a Boc group).

The resin is treated with the Pd(PPh₃)₄/scavenger cocktail. This single step simultaneously removes both the OAll and Aloc groups, exposing a free carboxylic acid and a free amine on the respective side chains. peptide.com

An on-resin cyclization is then promoted by adding a standard peptide coupling reagent, forming a lactam bridge.

Finally, the peptide is cleaved from the resin and the remaining tBu-based side-chain protecting groups are removed with TFA.

This approach, which relies on the selective and simultaneous cleavage of the allyl-based protectors, demonstrates the strategic advantage of employing a multi-orthogonal protection scheme facilitated by reagents like Fmoc-D-Arg(Aloc)₂-OH. google.com

Applications of Fmoc D Arg Aloc 2 Oh in Advanced Peptide Research and Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-D-Arg(Aloc)2-OH is primarily designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). In this strategy, the peptide is assembled sequentially while anchored to an insoluble resin support. The core principle of Fmoc SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.de

The synthesis cycle proceeds as follows:

Fmoc Group Removal: The temporary Fmoc group on the N-terminus of the resin-bound peptide chain is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de The (Aloc)2 protecting groups on the arginine side chain are completely stable to these basic conditions.

Coupling: The newly liberated N-terminal amine is then coupled to the carboxylic acid of the incoming this compound, which has been pre-activated with a coupling reagent.

Washing: Excess reagents are washed away, and the cycle is repeated to elongate the peptide chain.

The stability of the Aloc group to both the basic conditions of Fmoc deprotection and the strongly acidic conditions (e.g., Trifluoroacetic acid, TFA) used for final cleavage of the peptide from the resin and removal of other side-chain protecting groups (like tBu or Pbf) is the cornerstone of its utility. iris-biotech.de This orthogonality is fundamental to the advanced applications detailed below.

Table 1: Orthogonality of Protecting Groups in Fmoc-SPPS

| Protecting Group | Protected Moiety | Deprotection Conditions | Stability |

|---|---|---|---|

| Fmoc | α-Amino group | 20% Piperidine in DMF | Labile to base; Stable to acid and Pd(0) |

| Aloc | Arginine side-chain | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Stable to base and strong acid (TFA) |

| tBu, Boc, Trt, Pbf | Various side-chains | Strong acid (e.g., 95% TFA) | Stable to base and Pd(0) |

Relevance in Solution-Phase Peptide Synthesis (LPPS) Approaches

While SPPS is the dominant method for peptide synthesis, this compound is also applicable in Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis. In LPPS, all reactions, including coupling and deprotection, are carried out in solution. The core chemical principles of orthogonal protection remain the same as in SPPS. The Fmoc group is removed with a base, and the Aloc groups can be selectively cleaved using palladium catalysis. The primary difference lies in the purification, which requires techniques like extraction or crystallization after each step, rather than simple filtration and washing as with a solid support. The use of this compound in LPPS is particularly relevant for the synthesis of shorter, complex peptide fragments that might later be joined together in a convergent synthesis strategy.

Synthesis of Complex Peptide Architectures

The true value of this compound lies in its role as an enabling tool for constructing non-linear and modified peptide structures. The ability to selectively deprotect the arginine side chain on-resin is a key advantage. ug.edu.pl

Peptide cyclization is a widely used strategy to impose conformational constraints on a peptide, which can lead to increased receptor affinity, selectivity, and metabolic stability. This compound is ideally suited for creating side-chain-to-side-chain or side-chain-to-terminus lactam bridges. The typical workflow is:

A linear peptide containing this compound and an acidic amino acid (e.g., Asp or Glu) protected with an acid-stable but orthogonally removable group is synthesized via SPPS.

While the peptide remains anchored to the resin and all other side-chain protecting groups are intact, the Aloc groups are selectively removed. This is achieved by treating the resin with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃) to trap the cleaved allyl group.

The now-exposed guanidino group of the D-arginine side chain can be reacted with a deprotected and activated carboxyl group elsewhere in the peptide sequence to form a stable amide (lactam) bond, thereby creating a cyclic peptide.

Branched peptides, such as those mimicking immune epitopes or designed for multiple ligand presentation, can be synthesized using a similar orthogonal strategy. ug.edu.pl After incorporating this compound into the primary peptide sequence, the Aloc groups can be selectively removed on-resin at the desired stage. The unmasked guanidino group then serves as an anchor point for further modification. This can involve:

Growing a second peptide chain directly from the arginine side chain.

Conjugating a pre-synthesized peptide, a small molecule, a lipid, or a carbohydrate to create a complex peptide conjugate.

The selective deprotection of the Arg(Aloc)2 side chain opens a gateway to a wide array of chemical modifications beyond simple cyclization or branching. Researchers can use the exposed guanidino group as a chemical handle to introduce non-natural functionalities or to alter the physicochemical properties of the peptide. This allows for the creation of novel peptide scaffolds with tailored characteristics for specific research purposes, such as improved cell penetration or altered binding profiles.

Construction of Branched Peptides and Conjugates

Development of Research Probes and Analogues

This compound is instrumental in the development of sophisticated research tools. The ability to perform site-specific modification on the arginine side chain allows for the precise attachment of reporter molecules. For example, a fluorescent dye, a quencher, or a biotin (B1667282) tag can be conjugated to the arginine side chain after selective Aloc deprotection. The resulting peptide probe can be used in a variety of biological assays, including fluorescence resonance energy transfer (FRET) studies, cellular imaging, and affinity pull-down experiments. The incorporation of a D-arginine residue, as opposed to the natural L-isomer, often confers resistance to proteolysis, extending the probe's functional lifetime in biological systems.

Table 2: Research Applications Enabled by Selective Arg(Aloc)₂ Deprotection

| Application | Key Synthetic Strategy | Potential Research Outcome |

|---|---|---|

| Conformationally Constrained Analogues | On-resin side-chain lactam cyclization. | Peptides with higher binding affinity and stability. |

| Branched Epitope Scaffolds | Growth of a second peptide chain from the Arg side-chain. | Synthetic vaccines or multivalent receptor ligands. |

| Site-Specific Labeling | Conjugation of a fluorophore or tag to the Arg side-chain. | Fluorescent probes for cellular imaging or binding assays. |

| Metabolically Stable Peptides | Use of D-Arginine backbone. | Peptide analogues with longer in vivo half-lives for therapeutic or diagnostic research. |

Design of Protease-Resistant Peptide Analogues

A significant hurdle in the development of therapeutic peptides is their rapid degradation by proteases in biological systems. frontiersin.org Proteases, being enzymes, are inherently stereospecific and are evolved to recognize and cleave peptide bonds involving L-amino acids. mdpi.com The incorporation of D-amino acids is a widely adopted and effective strategy to overcome this limitation. activotec.comnih.gov By introducing a D-amino acid such as D-arginine, the resulting peptide analogue becomes a poor substrate for common proteases like trypsin, which specifically cleaves after L-arginine and L-lysine residues. This substitution can dramatically increase the peptide's half-life in serum and other biological environments. frontiersin.orgmedchemexpress.com

The use of this compound provides the necessary building block to strategically place a protease-resistant D-arginine residue within a peptide sequence during SPPS. Research has consistently shown that replacing L-arginine with D-arginine enhances peptide stability without necessarily abolishing biological activity. frontiersin.orgfrontiersin.org In some cases, the activity is even slightly improved. peptide.com For example, a study on the antimicrobial peptide oncocin demonstrated a remarkable increase in bioavailability when its two L-Arg residues were replaced with D-Arg. The half-life of the peptide extended from 25 minutes to over 8 hours, showcasing the profound stabilizing effect of D-amino acid substitution. peptide.com Similarly, studies on other cationic antimicrobial peptides have revealed that derivatives where L-lysine and L-arginine were replaced by their D-counterparts displayed remarkable stability against plasma proteases. frontiersin.org

| Peptide Analogue | Key Substitution | Environment | Stability Outcome |

| Oncocin Analogue | L-Arg → D-Arg (2 residues) | in vivo | Bioavailability increased from 25 min to >8 hours. peptide.com |

| Pep05 Derivative (DP06) | All L-Lys/L-Arg → D-Lys/D-Arg | Human Plasma | >60% of peptide remained intact after 24 hours. frontiersin.org |

| Oxytocin Analogue | 3 L-AAs → 3 D-AAs (Tyr, Ile, Leu) | Human Colon Model | Stability improved by 79.1% after 1.5 hours. mdpi.com |

This table presents findings from studies on various peptides where D-amino acid substitution was used to enhance protease resistance. The data illustrates the general principle that would be applied when using a building block like this compound.

Modulation of Membrane Permeability in Peptide Constructs

Arginine-rich sequences are characteristic of many cell-penetrating peptides (CPPs), which can translocate across cellular membranes. frontiersin.orgmdpi.com The guanidinium (B1211019) group of arginine plays a critical role in this process, interacting with negatively charged components of the cell membrane to facilitate uptake. mdpi.com The stereochemistry of the arginine residue can influence the efficiency and mechanism of this cellular entry. Substituting L-arginine with D-arginine has been shown to create peptides with excellent cell permeability and extended half-lives within cells. frontiersin.org

Peptides composed entirely of D-arginine, known as poly(D-arginine) peptides, have been successfully used to transport various molecular cargos into cells. frontiersin.org The use of Fmoc-D-Arg(Pbf)-OH, a related D-arginine derivative, is a common method for synthesizing these constructs. nih.gov The incorporation of D-arginine via this compound allows for precise control over the peptide's structure, enabling researchers to fine-tune its interaction with the cell membrane. For instance, replacing D-lysine with D-arginine in the antimicrobial peptide RLA was found to improve its membrane permeability and lead to increased accumulation in mitochondria. peptide.com This demonstrates that the D-configuration does not hinder, and can even enhance, the peptide's ability to interact with and cross biological membranes, making it a key strategy in the design of CPPs for drug delivery and intracellular targeting. peptide.comfrontiersin.org

| Peptide / Construct | Arginine Stereochemistry | Key Finding |

| Poly(arginine) Peptides | D-Arginine | Showed excellent cell permeability and extended intracellular half-lives. frontiersin.org |

| RLA Peptide Analogue | D-Lysine → D-Arginine | Improved membrane permeability and increased mitochondrial accumulation. peptide.com |

| General CPPs | L-Arginine → D-Arginine | D-Arg peptides retain and can enhance cell-penetrating capabilities. frontiersin.orgnih.gov |

This table summarizes research on how D-arginine influences the membrane-permeating properties of peptides, an application for which this compound is a suitable synthetic building block.

Studies on Protein-Peptide Interactions

Understanding how peptides bind to their protein targets is fundamental to drug discovery and molecular biology. This compound is particularly useful for synthesizing sophisticated peptide probes for these studies due to its orthogonal Aloc protecting groups. iris-biotech.de In SPPS, the standard strategy involves the base-labile Fmoc group for Nα-protection and acid-labile groups (like tBu or Trt) for side-chain protection. iris-biotech.dethermofisher.com The Aloc group is stable to both the base used for Fmoc removal and the acid used for final cleavage. iris-biotech.de It is selectively removed using a palladium catalyst, such as Pd(PPh3)4. iris-biotech.de

This orthogonal protection scheme allows for the selective deprotection of the D-arginine side chain while the peptide remains anchored to the solid support and fully protected at all other sites. peptide.com This unmasked guanidino group can then be modified in various ways. For example, a fluorescent label, a biotin tag for affinity purification, or a cross-linking agent can be attached specifically to the D-arginine residue. This enables the creation of highly specific molecular probes to investigate protein-peptide binding events, map interaction surfaces, or perform pull-down assays. tum.de Furthermore, introducing a D-amino acid can itself be a tool to probe the stereochemical tolerance of a protein's binding pocket, providing valuable structural information about the target. The ability to selectively modify the arginine side chain is a powerful tool for designing complex peptide constructs that would be difficult to create using standard protecting group strategies. peptide.comub.edu

| Protecting Group | Chemical Family | Typical Cleavage Conditions | Orthogonal To |

| Fmoc | Fluorenyl-based | 20% Piperidine in DMF (Base) | Aloc, Boc, tBu |

| Boc / tBu | tert-Butyl-based | 95% Trifluoroacetic Acid (TFA) (Strong Acid) | Fmoc, Aloc |

| Aloc | Allyl-based | Pd(0) catalyst (e.g., Pd(PPh3)4) / Scavenger | Fmoc, Boc, tBu |

| Trt | Trityl | Dilute TFA / Acetic Acid (Mild Acid) | Fmoc, Aloc |

This table illustrates the concept of orthogonal protection in solid-phase peptide synthesis, highlighting the unique cleavage condition for the Aloc group, which is a key feature of this compound.

Challenges and Optimization Strategies in the Utilization of Fmoc D Arg Aloc 2 Oh

Addressing Side Reactions Associated with Arginine Guanidino Protection

The primary side reaction associated with the guanidino protection of arginine during SPPS is the formation of a δ-lactam. This intramolecular cyclization occurs during the activation of the C-terminus of the Fmoc-Arg derivative for coupling, rendering the amino acid inactive for incorporation into the growing peptide chain. mdpi.comrsc.org This can lead to lower yields and the generation of deletion sequences, specifically des-Arg peptides. rsc.org The propensity for δ-lactam formation is influenced by the choice of protecting group, solvent, and reaction conditions. While groups like Pbf are known to be susceptible to this side reaction, the use of Alloc groups also requires careful management to minimize this pathway. mdpi.comrsc.org

Another potential side reaction, though less common with Alloc protection, is the formation of ornithine residues. This is more frequently observed with other protecting groups like NO2 under certain cleavage conditions. peptide.com The key to minimizing these side reactions is the optimization of coupling and deprotection conditions.

Optimization of Coupling Efficiency in SPPS

The bulky nature of the di-Alloc protected guanidino group in Fmoc-D-Arg(Aloc)2-OH can present steric hindrance, potentially leading to incomplete or slow coupling reactions. diva-portal.org Optimizing the coupling efficiency is therefore critical for the successful synthesis of arginine-containing peptides.

The choice of solvent is a critical factor in SPPS, affecting resin swelling, reagent solubility, and reaction kinetics. csic.es Dimethylformamide (DMF) has traditionally been the solvent of choice. However, due to its classification as a substance of very high concern, greener alternatives like N-Butylpyrrolidinone (NBP) are gaining traction. csic.es

While NBP can be a suitable replacement for DMF, its higher viscosity can impede the penetration of reagents into the resin, especially when coupling sterically hindered amino acids like Fmoc-Arg(Pbf)-OH. rsc.org This can exacerbate issues like δ-lactam formation. acs.org Studies on Fmoc-Arg(Pbf)-OH have shown that while activation and δ-lactam formation are slightly slower in NBP at room temperature compared to DMF, the trend can reverse at elevated temperatures. csic.es To counteract the high viscosity of NBP, strategies such as elevating the reaction temperature (e.g., to 45°C or 60°C) are employed to improve coupling efficiency. rsc.orgcsic.es For other arginine derivatives, NBP has shown comparable performance to DMF, particularly when used in mixtures to reduce viscosity. researchgate.netrsc.org

Table 1: Comparison of Solvents for Arginine Coupling

| Feature | Dimethylformamide (DMF) | N-Butylpyrrolidinone (NBP) |

|---|---|---|

| Toxicity | Reprotoxic, Substance of Very High Concern csic.es | Non-mutagenic, non-reprotoxic, biodegradable csic.es |

| Viscosity | Lower | Higher, can impair reagent penetration rsc.org |

| Performance | Faster coupling at RT csic.es | Slower coupling at RT, performance improves with heat rsc.orgcsic.es |

| Side Reactions | Promotes δ-lactam formation | Can exacerbate δ-lactam formation due to viscosity rsc.orgacs.org |

The selection of coupling reagents and additives is paramount for achieving high coupling efficiency and minimizing racemization. iris-biotech.de For sterically hindered amino acids, more potent activation methods are often necessary. sigmaaldrich.com

Common coupling cocktails include a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), combined with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, which can accelerate acylation. bachem.comchempep.com OxymaPure, another additive, is considered a greener and safer alternative to HOBt. csic.es

For particularly difficult couplings, including those involving sterically hindered residues, phosphonium (B103445) and aminium/uronium salt-based reagents like PyBOP, HBTU, HATU, and COMU are frequently used. bachem.compeptide.com These reagents often provide faster coupling rates. bachem.com For instance, in the synthesis of challenging N-methylated peptides, COMU has been identified as a highly effective coupling reagent, particularly with microwave assistance. researchgate.net The choice of reagent must be tailored to the specific sequence and the protecting groups used. iris-biotech.de

Reaction temperature and time are crucial variables that can be adjusted to optimize coupling reactions. jpt.com Elevating the temperature generally increases the reaction rate, which can be beneficial for overcoming the steric hindrance associated with this compound and accelerating difficult couplings. gyrosproteintechnologies.comcsbio.com

Studies have shown that increasing the synthesis temperature can significantly improve the crude purity of difficult peptide sequences. gyrosproteintechnologies.comacs.org For example, in one study, a synthesis performed at 75°C yielded a higher purity product than syntheses at 25°C or 90°C, indicating that there is an optimal temperature that may not necessarily be the highest possible. gyrosproteintechnologies.com Increasing the temperature can also allow for a reduction in coupling times while maintaining or even improving purity. csbio.com However, it is important to note that higher temperatures can also increase the risk of side reactions, such as racemization for sensitive amino acids like histidine and cysteine, and δ-lactam formation for arginine. researchgate.netacs.org Therefore, a careful balance between temperature and reaction duration must be established for each specific synthesis.

Role of Coupling Reagents and Additives

Strategies for Mitigating Incomplete Deprotection and Impurity Formation

The Aloc group is removed orthogonally using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a nucleophilic scavenger. researchgate.net Incomplete removal of the Aloc groups will result in impurities that can be difficult to separate from the desired peptide. gyrosproteintechnologies.com

A key challenge in Aloc deprotection is the potential for the catalyst to be poisoned by other functional groups in the peptide, such as thiols. chemrxiv.org Another issue is the re-alkylation of the deprotected amine by allyl cations generated during the reaction. researchgate.net To prevent this, an effective scavenger is crucial. Various scavengers have been employed, including morpholine, phenylsilane (B129415) (PhSiH3), and amine-borane complexes like dimethylamine-borane (Me2NH·BH3). researchgate.netgoogle.comresearchgate.net Studies have shown that Me2NH·BH3 can be a particularly effective scavenger, leading to quantitative removal of the Alloc group without side reactions. researchgate.net

Optimizing the reaction conditions, including the catalyst amount, scavenger concentration, temperature, and time, is essential for achieving complete and clean deprotection. google.com For example, carrying out the reaction at a slightly elevated temperature (e.g., 40°C) can improve the reaction rate. google.com

Consideration of Reagent Purity and its Effect on Peptide Synthesis Fidelity

The purity of all reagents used in SPPS, especially the Fmoc-amino acid derivatives, is critical to the fidelity of the final peptide product. gyrosproteintechnologies.comnih.gov Impurities in the this compound starting material will be incorporated into the growing peptide chain, leading to a heterogeneous mixture of peptides that can be challenging and costly to purify. ajpamc.combiochain.in

Common impurities in Fmoc-amino acids can include dipeptides (Fmoc-Xaa-Xaa-OH) and β-alanine derivatives, which arise during the manufacturing process. nih.gov The presence of residual acids, like acetic acid, can cause permanent capping of the peptide chain. nih.gov Therefore, it is essential to use highly pure this compound (>99% purity) and to ensure that all other reagents and solvents are of suitable quality. nih.govajpamc.com The use of purified raw materials can significantly increase the purity of the crude peptide, simplifying downstream processing. ajpamc.com

Analytical and Characterization Methodologies in Fmoc D Arg Aloc 2 Oh Research

Monitoring Reaction Progress in Synthetic Schemes

Effective monitoring of chemical reactions is crucial for optimizing yields and minimizing the formation of impurities. In the context of syntheses involving Fmoc-D-Arg(Aloc)2-OH, several qualitative and quantitative methods are routinely used to track the progress of coupling and deprotection steps.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction by separating components of a mixture. scispace.comnottingham.ac.uk In the synthesis of peptides or other molecules using this compound, TLC is employed to observe the consumption of starting materials and the formation of the desired product. scispace.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. scispace.comrsc.org The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The choice of eluent is critical for achieving good separation. silicycle.com For Fmoc-protected amino acids, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM), or methanol (B129727) (MeOH). scispace.comsilicycle.comreddit.com For acidic compounds like this compound, the addition of a small amount of acetic acid (AcOH) or formic acid (FA) to the eluent can improve the spot shape and resolution. silicycle.com

After development, the separated spots are visualized. Since the Fmoc group is a strong chromophore, compounds containing it, like this compound, can be easily seen under UV light (typically at 254 nm). scispace.comrsc.org By comparing the TLC profile of the reaction mixture over time to the starting material, a chemist can qualitatively determine if the reaction is complete. For example, in a coupling reaction, the disappearance of the spot corresponding to the starting this compound would indicate that the reaction has gone to completion. scispace.com

Table 1: Common TLC Solvent Systems for Fmoc-Amino Acid Analysis

| Solvent System Components | Typical Ratio (v/v) | Application Notes |

|---|---|---|

| Ethyl Acetate / Hexane | 1:3 to 1:1 | A common starting system for many organic compounds. scispace.comsilicycle.com |

| Chloroform / Methanol / Acetic Acid | 97.5:2:0.5 | Used for monitoring the synthesis of Fmoc-oxazolidinones. scispace.com |

| Dichloromethane / Methanol | 99:1 to 90:10 | Suitable for more polar compounds. silicycle.com |

This table provides examples of solvent systems that are generally applicable for the TLC analysis of Fmoc-protected amino acids. The optimal system for this compound may require specific optimization.

Spectrophotometric Detection of Fmoc Cleavage

The removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). This deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.demostwiedzy.pl The progress and efficiency of this cleavage reaction can be accurately monitored in real-time using UV-Vis spectrophotometry. iris-biotech.dechempep.com

The mechanism of Fmoc removal proceeds via a β-elimination reaction, which liberates the free amine of the amino acid and releases dibenzofulvene (DBF). chempep.com This DBF molecule then reacts with the piperidine in the cleavage solution to form a piperidine-dibenzofulvene adduct. iris-biotech.de This adduct is a strong chromophore with a distinct UV absorbance maximum around 301 nm. iris-biotech.demostwiedzy.plprotocols.ioresearchgate.net

By measuring the absorbance of the cleavage solution at this wavelength, one can quantify the amount of Fmoc group that has been removed. iris-biotech.deprotocols.io According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the adduct in the solution. This method is not only used to confirm the completion of the deprotection step but can also be employed to determine the initial loading of the Fmoc-protected amino acid onto the solid support resin. iris-biotech.demostwiedzy.pl The quantitative nature of this technique allows for an estimation of the efficiency of the preceding coupling reaction. researchgate.net A consistent or slightly decreasing absorbance value at each deprotection cycle indicates a successful and efficient synthesis, whereas a sharp drop in absorbance can signal a "difficult sequence" with incomplete coupling or deprotection. researchgate.net

Table 2: Key Parameters for Spectrophotometric Fmoc Cleavage Monitoring

| Parameter | Value / Description | Reference |

|---|---|---|

| Monitored Species | Piperidine-Dibenzofulvene Adduct | iris-biotech.de |

| Wavelength (λmax) | ~301 nm (also reported at 289.9 nm) | iris-biotech.demostwiedzy.plresearchgate.net |

| Molar Extinction Coefficient (ε) | ~7,800 L·mol⁻¹·cm⁻¹ at 301 nm in DMF | iris-biotech.demostwiedzy.pl |

| Cleavage Reagent | Typically 20% Piperidine in DMF | iris-biotech.demostwiedzy.pl |

Colorimetric Tests for Coupling Completion (e.g., Kaiser Test, Ninhydrin (B49086) Test)

After coupling a new amino acid, it is essential to confirm that the reaction has proceeded to completion and that there are no remaining free amino groups on the growing peptide chain. The Kaiser test, which uses ninhydrin, is a highly sensitive qualitative colorimetric assay for detecting the presence of primary amines. peptide.comluc.edupeptide.com

The test is typically performed on a few beads of the peptide-resin sampled from the reaction vessel. iris-biotech.depeptide.com The beads are washed and then treated with three reagents: ninhydrin in ethanol, phenol (B47542) in ethanol, and a dilute solution of potassium cyanide in pyridine. iris-biotech.depeptide.com The mixture is then heated for several minutes. peptide.comluc.edu

If free primary amines are present (indicating an incomplete coupling reaction), they will react with ninhydrin to produce an intense blue or violet color, known as Ruhemann's purple. peptide.comembrapa.br If the coupling reaction is complete, all the amino groups will be acylated, and no blue color will develop; the beads and solution will remain yellow or colorless. iris-biotech.deluc.edu This provides a clear visual indication of the reaction's status. peptide.com The Kaiser test is thus used to monitor both the completion of a coupling step (yellow result) and the completion of a deprotection step (blue result). iris-biotech.demdpi.com

It is important to note that the Kaiser test is not reliable for N-terminal secondary amines, such as proline, which give a different, less distinct color (brownish-red). iris-biotech.depeptide.com In such cases, alternative tests like the chloranil (B122849) test may be used. americanpeptidesociety.org

Table 3: Interpretation of Kaiser Test Results in SPPS

| Observation | Interpretation | Action |

|---|---|---|

| Intense blue beads and/or solution | Incomplete coupling; free primary amines present | Recouple the amino acid |

| Yellow or colorless beads and solution | Complete coupling; no free primary amines | Proceed to the next deprotection step |

This table outlines the general interpretation of the Kaiser test as applied in solid-phase peptide synthesis. luc.edupeptide.commdpi.com

Advanced Techniques for Purity and Identity Verification of Derivatives

Following the synthesis, it is imperative to verify the identity and assess the purity of the final product, such as a peptide incorporating this compound or the derivative itself. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic peptides and amino acid derivatives like this compound. phenomenex.comnih.gov For these compounds, reversed-phase HPLC (RP-HPLC) is most commonly used. scispace.com

In RP-HPLC, the sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase, typically silica modified with C18 alkyl chains. scispace.com A gradient of an aqueous solvent (often containing an acid like 0.1% trifluoroacetic acid, TFA) and an organic solvent (like acetonitrile) is used to elute the components from the column. scispace.comresearchgate.net More polar compounds elute earlier, while less polar compounds are retained longer.

The eluting compounds are detected by a UV detector. The Fmoc group provides a strong UV absorbance, allowing for sensitive detection at wavelengths such as 220 nm (for the peptide backbone) or 254-301 nm (for the Fmoc group itself). scispace.comresearchgate.netreddit.com The result is a chromatogram where each peak represents a different component of the mixture. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the purity of the compound. cem.com HPLC is also a powerful tool for separating the desired product from deletion sequences or other impurities generated during synthesis. chempep.com For commercial Fmoc-amino acids, a purity of ≥99.0% as determined by HPLC is a standard specification. cem.com

Table 4: Typical HPLC Parameters for Fmoc-Amino Acid Derivative Analysis

| Parameter | Description | Common Values/Types |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Most common for peptides and protected amino acids. scispace.com |

| Stationary Phase | C18 (Octadecylsilane) | Standard for RP-HPLC of these compounds. scispace.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | Provides acidic conditions to ensure good peak shape. scispace.comphenomenex.com |

| Mobile Phase B | Acetonitrile (B52724) (ACN) with 0.1% TFA or FA | The organic modifier used for elution. scispace.comphenomenex.com |

| Detection | UV Absorbance | 220 nm, 254 nm, 260 nm, or 301 nm. scispace.comresearchgate.netreddit.com |

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass Spectrometry (MS) is an indispensable analytical technique for unequivocally confirming the identity of a synthesized molecule by providing a highly accurate measurement of its molecular weight. nih.gov For non-volatile and thermally labile compounds like this compound and its peptide derivatives, "soft" ionization techniques such as Electrospray Ionization (ESI) are employed. bvsalud.org

In ESI-MS, the sample solution is sprayed into the mass spectrometer, creating fine, charged droplets. As the solvent evaporates, ions of the analyte (e.g., the protonated molecule [M+H]⁺) are released into the gas phase and are then guided into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), producing a mass spectrum. The spectrum for a pure sample of this compound would show a prominent peak corresponding to its calculated molecular weight, thus confirming its identity.

Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) can be used for structural confirmation. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is often characteristic of the molecule's structure. For peptides, this fragmentation can provide sequence information. For a complex derivative like this compound, MS/MS can confirm the presence of the Fmoc and Aloc protecting groups by identifying characteristic fragment losses. nih.govresearchgate.net This level of structural detail is crucial for verifying that the correct molecule has been synthesized.

Table 5: Mass Spectrometry for Characterization of this compound

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Electrospray Ionization (ESI-MS) | Accurate Molecular Weight | Confirms the identity and elemental composition of the synthesized compound. bvsalud.org |

| Tandem Mass Spectrometry (MS/MS) | Structural Information via Fragmentation | Verifies the presence of the Fmoc and Aloc protecting groups and the integrity of the arginine core. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound" and related peptide building blocks. It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals of the molecule.

The ¹H NMR spectrum of an Fmoc-protected amino acid typically displays characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) group, the amino acid side chain, and the α-proton. For instance, the aromatic protons of the Fmoc group usually appear as a series of multiplets in the downfield region of the spectrum, typically between δ 7.2 and 7.8 ppm. scienceopen.com The protons of the allyl (Aloc) protecting groups on the guanidino side chain of arginine would exhibit characteristic signals for the vinyl and methylene (B1212753) groups.

Similarly, the ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the carboxyl group and the urethane (B1682113) and guanidino protecting groups are typically observed at the downfield end of the spectrum (δ > 150 ppm). rsc.org The aromatic carbons of the Fmoc group and the aliphatic carbons of the arginine side chain and the Aloc groups appear at more upfield chemical shifts. scienceopen.com

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often utilized. rsc.orguzh.ch These techniques help to establish correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC and HMBC, respectively), thereby confirming the complete chemical structure of "this compound". rsc.org

Below are interactive tables showing typical chemical shift ranges for the core components of Fmoc-protected amino acids.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Fmoc-Protected Amino Acids

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic Protons | 7.2 - 7.8 | m |

| Fmoc CH & CH₂ | 4.1 - 4.5 | m |

| α-Proton | 3.9 - 4.6 | m |

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Fmoc-Protected Amino Acids

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Carboxyl Carbonyl | 170 - 180 |

| Fmoc Carbonyl | ~156 |

| Fmoc Aromatic Carbons | 120 - 145 |

| Fmoc CH & CH₂ | 47 - 68 |

| α-Carbon | 50 - 60 |

Chiral Chromatography for Enantiomeric Purity Evaluation

The enantiomeric purity of "this compound" is a critical quality attribute, as the presence of the corresponding L-enantiomer can have significant consequences in peptide synthesis, potentially leading to diastereomeric impurities in the final peptide. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the gold standard for determining enantiomeric purity. cat-online.comphenomenex.com

This technique relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to their separation. windows.net For Fmoc-amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. phenomenex.comwindows.net The separation can be performed in various modes, including normal-phase, reversed-phase, and polar organic modes.

For "this compound", a reversed-phase HPLC method would typically be employed. phenomenex.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, frequently containing an acidic additive such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape and retention. phenomenex.com The Fmoc group provides a strong chromophore, allowing for sensitive UV detection, typically at 220 nm or 254 nm. cat-online.comphenomenex.com

The goal is to achieve baseline separation of the D- and L-enantiomers, allowing for accurate quantification of the undesired enantiomer. phenomenex.com The enantiomeric purity is often expressed as enantiomeric excess (ee), with typical requirements for high-quality Fmoc-amino acids being ≥99.8% ee. phenomenex.comsigmaaldrich.com The detection limit for the minor enantiomer is typically low, often in the range of 0.1%. cat-online.com

Table 3: Typical Chiral HPLC Parameters for Fmoc-Amino Acid Enantiomeric Purity Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2) phenomenex.com |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA phenomenex.com |

| Flow Rate | 1.0 mL/min phenomenex.com |

| Detection | UV at 220 nm phenomenex.com |

Methodologies for Quantifying Impurities and Side Products

The synthesis of "this compound" can potentially lead to the formation of various impurities and side products. Rigorous analytical methods are essential to quantify these impurities to ensure the quality and consistency of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. sigmaaldrich.comsigmaaldrich.com

Common impurities in Fmoc-amino acids can arise from several sources, including the starting materials and side reactions during the synthesis. nih.gov For instance, incomplete protection can result in the presence of Fmoc-D-Arg(Aloc)-OH or even unprotected D-arginine. Side reactions during the introduction of the Fmoc group can lead to the formation of dipeptides (e.g., Fmoc-D-Arg-D-Arg-OH) or β-alanine derivatives. nih.gov The presence of residual reagents or byproducts from the synthesis is also a possibility.

A reversed-phase HPLC method is typically developed to separate the main compound from all potential impurities. sigmaaldrich.com The method must be validated for specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification). The use of reference standards for known impurities is crucial for their accurate identification and quantification. google.com

In addition to process-related impurities, racemization during synthesis or storage can lead to the formation of the L-enantiomer, which is quantified by chiral HPLC as discussed in the previous section. acs.org Another potential side reaction is the formation of diketopiperazines, particularly if the C-terminal amino acid is proline or if the peptide chain is short. iris-biotech.de While less common for a single amino acid derivative, it is a known side reaction in peptide synthesis. acs.orgiris-biotech.de

Furthermore, the presence of residual solvents and water content are also important quality parameters that are typically determined by Gas Chromatography (GC) and Karl Fischer titration, respectively. sigmaaldrich.com Any significant impurity should be identified, and if necessary, its structure elucidated using techniques like mass spectrometry (MS) and NMR.

Table 4: Common Potential Impurities in Fmoc-Amino Acid Preparations and Analytical Methods

| Impurity Type | Example | Primary Analytical Method |

|---|---|---|

| Enantiomeric Impurity | Fmoc-L-Arg(Aloc)₂-OH | Chiral HPLC cat-online.comphenomenex.com |

| Incompletely Protected | Fmoc-D-Arg(Aloc)-OH | RP-HPLC sigmaaldrich.com |

| Dipeptide Formation | Fmoc-D-Arg-D-Arg-OH | RP-HPLC nih.gov |

| Reagent-Related | Fmoc-β-Ala-OH | RP-HPLC nih.gov |

| Racemization Products | Diastereomeric peptides | Chiral HPLC, RP-HPLC acs.orgiris-biotech.de |

| Residual Solvents | Dichloromethane, Ethyl acetate | Gas Chromatography (GC) |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fmoc-D-Arg(Aloc)₂-OH |

| Fmoc-L-Arg(Aloc)₂-OH |

| Fmoc-D-Arg(Aloc)-OH |

| D-arginine |

| Fmoc-D-Arg-D-Arg-OH |

| Fmoc-β-Ala-OH |

| Trifluoroacetic acid |

| Acetonitrile |

| Methanol |

| Dichloromethane |

| Ethyl acetate |

| Water |

| Fmoc-L-Dap(Aloc)-OH iris-biotech.de |

| Fmoc-D-Val-OH ub.edu |

| Fmoc-D-allo-Ile-OH ub.edu |

| Fmoc-D-allo-Thr-OH ub.edu |

| Alloc-Orn(Boc)-OH ub.edu |

| Fmoc-Gly-OH ub.edu |

| Fmoc-D-Ala-OH sigmaaldrich.com |

| Fmoc-Arg(Pbf)-OH mdpi.com |

| Fmoc-Lys(Boc)-OH mdpi.com |

| Fmoc-Asn(Trt)-OH mdpi.com |

| Fmoc-His(Trt)-OH mdpi.com |

| Fmoc-Trp(Boc)-OH mdpi.com |

| Fmoc-Asp(tBu)-OH mdpi.com |

| Fmoc-Cys(Trt)-OH mdpi.com |

| Fmoc-Ser(tBu)-OH mdpi.com |

| Fmoc-Thr(tBu)-OH mdpi.com |

| Fmoc-Lys(Alloc)-OH rsc.org |

| Fmoc-Glu(OAll)-OH rsc.org |

| Fmoc-allyl-Gly-OH rsc.org |

| Fmoc-Gln(Trt)-OH rsc.org |

| Fmoc-Pro-OH rsc.org |

| Z-Arg(Boc)₂-OH acs.org |

| Fmoc-Lys(Boc)-COCH₂Cl acs.org |

| Fmoc-Lys(Boc)-AOMK acs.org |

| Z-R-K-AOMK acs.org |

| Fmoc-Phe-OH mdpi.com |

| Phth-Gly-OMe mdpi.com |

| Fmoc-Gly-OBn mdpi.com |

| Fmoc-Gly-OtBu mdpi.com |

| Fmoc-Arg-OH hplc.eu |

| Fmoc-Cys[(CH₂)₃COOtBu]-Pro-OH acs.org |

| H-Cys[(CH₂)₃COOtBu]-Pro-OH acs.org |

| DKP-[Cys(CH₂)₃COOtBu-Pro] acs.org |

| DKP-[D-Cys(CH₂)₃COOtBu-Pro] acs.org |

| Fmoc-Ala-OH ub.edu |

| Fmoc-Asp(tBu)-OH ub.edu |

| Z-Arg(Pbf)-OH google.com |

| Fmoc-β-Ala-Arg(Pbf)-OH google.com |

| Fmoc-OSU google.com |

| Fmoc-Orn(Fmoc)-OH google.com |

| Fmoc-Orn(Pbf)-OH google.com |

| Fmoc-Arg(Pbf)-OMe google.com |

| Alloc-D-Thr-OH amazonaws.com |

| H₂N-D-Thr-OH amazonaws.com |

Q & A

Q. What are the key structural features and IUPAC nomenclature of Fmoc-D-Arg(Aloc)₂-OH?

Fmoc-D-Arg(Aloc)₂-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure includes:

- Fmoc group (9-fluorenylmethyloxycarbonyl) protecting the α-amino group.

- Two Aloc (allyloxycarbonyl) groups protecting the guanidine side chain of D-arginine.

- D-configuration at the α-carbon, critical for modulating peptide bioactivity and resistance to enzymatic degradation.

- IUPAC name : (2R)-5-[(Allyloxycarbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid. The D-stereochemistry distinguishes it from L-arginine derivatives, influencing peptide folding and receptor interactions .

Q. How should Fmoc-D-Arg(Aloc)₂-OH be stored to maintain stability?

- Storage conditions : Keep at -20°C in a dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

- Solubility : Typically dissolved in DMF or DCM for SPPS. Avoid prolonged exposure to moisture or light.

- Decomposition risks : Elevated temperatures (>25°C) or acidic/basic conditions may prematurely cleave the Aloc or Fmoc groups .

Q. What safety protocols are recommended for handling this compound?

- Hazard classification : Classified as H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation).

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help.

- Contrast : While structurally similar compounds (e.g., Fmoc-L-Dab(Aloc)-OH) may be non-hazardous, Fmoc-D-Arg(Aloc)₂-OH requires stricter precautions due to its reactive groups .

Q. How is Fmoc-D-Arg(Aloc)₂-OH integrated into solid-phase peptide synthesis (SPPS)?

- Coupling step : Activated with HBTU/HOBt or DIC/Oxyma in DMF, then added to the growing peptide chain on resin.

- Deprotection :

- Fmoc removal : Treat with 20% piperidine in DMF (2 × 5 minutes).

- Aloc removal : Use Pd(PPh₃)₄ and morpholine in DCM/MeOH (1:1) under inert conditions.

Advanced Questions

Q. What orthogonal protection strategies are enabled by the Aloc and Fmoc groups in this derivative?

- Orthogonality : Aloc is stable under basic Fmoc-removal conditions (piperidine), allowing sequential deprotection.

- Comparative analysis :

| Protecting Group | Deprotection Method | Compatibility | Use Case |

|---|---|---|---|

| Fmoc | Piperidine | Acid-sensitive | α-amino protection |

| Aloc | Pd(0)/nucleophile | Base-sensitive | Side-chain protection |

| Boc | TFA | Base-sensitive | Alternative to Aloc |

- Advantage : Aloc permits selective side-chain deprotection without cleaving the peptide-resin bond, enabling post-SPPS modifications (e.g., cyclization) .

Q. Which analytical techniques are most effective for characterizing Fmoc-D-Arg(Aloc)₂-OH purity and identity?

- HPLC : Use reversed-phase C18 columns with a gradient of acetonitrile/water (+0.1% TFA) to assess purity (>95% typically required).

- Mass spectrometry (MS) : Confirm molecular weight (564.59 g/mol) via ESI-MS or MALDI-TOF .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify absence of impurities and correct Fmoc/Aloc integration (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons).

- TLC : Monitor reactions using silica gel plates with UV visualization .

Q. How does the D-configuration of Fmoc-D-Arg(Aloc)₂-OH influence peptide bioactivity?

- Protease resistance : D-amino acids resist enzymatic cleavage, enhancing peptide stability in vivo.

- Receptor binding : Alters peptide conformation, potentially improving selectivity for targets like GPCRs or ion channels.

- Case study : Peptides with D-arginine show increased half-life in serum compared to L-forms, as demonstrated in studies on antimicrobial peptides .

Q. What factors affect the stability of Fmoc-D-Arg(Aloc)₂-OH under varying experimental conditions?

- pH sensitivity : Aloc groups hydrolyze in acidic conditions (pH < 4), while Fmoc is stable.

- Thermal stability : Decomposes at >60°C; store aliquots at -20°C for long-term use.

- Light exposure : Fmoc degrades under UV light; use amber vials during synthesis.

- Comparative data :

| Condition | Stability Outcome | Timeframe |

|---|---|---|

| 25°C, inert gas | >6 months | Stable |

| 4°C, ambient light | 1 month | Partial decomposition |

| -20°C, dark | >1 year | Stable |

Q. How can researchers troubleshoot low coupling efficiency of Fmoc-D-Arg(Aloc)₂-OH during SPPS?

- Common issues :

- Steric hindrance : Use double coupling (2 × 30 minutes) with fresh activation reagents.

- Incomplete activation : Ensure proper molar ratios (4:1 excess of amino acid to resin).

- Moisture contamination : Pre-dry resin with DCM and use anhydrous solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products